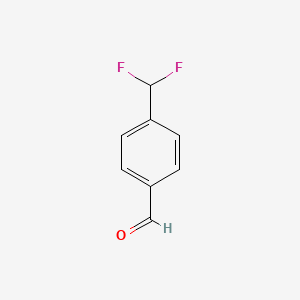

4-(Difluoromethyl)benzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(difluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZKSQJPDSRGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472060 | |

| Record name | 4-(difluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-29-3 | |

| Record name | 4-(difluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Difluoromethyl Benzaldehyde and Analogous Difluoromethylated Arenes

Deoxyfluorination Strategies for Benzaldehyde (B42025) Precursors

A primary and well-established method for synthesizing difluoromethylarenes involves the deoxyfluorination of the corresponding aldehydes. rsc.orgwiley-vch.de This transformation directly converts the aldehyde functional group (–CHO) into a difluoromethyl group (–CF₂H).

Direct Conversion of Aldehyde Functionalities to Difluoromethyl Groups

The direct conversion of an aldehyde to a difluoromethyl group is a key transformation in organofluorine chemistry. cas.cn This process typically involves the use of a fluorinating agent that replaces the oxygen atom of the aldehyde with two fluorine atoms. One of the earliest and most well-known reagents for this purpose is sulfur tetrafluoride (SF₄). cas.cnacs.org However, due to its hazardous and toxic nature, several alternative and safer reagents have been developed. cas.cn

A notable advancement in this area is the use of sulfuryl fluoride (B91410) (SO₂F₂) in combination with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F) for the deoxyfluorination of benzaldehydes at room temperature. lookchem.comacs.org This method has demonstrated broad applicability to a range of aryl and heteroaryl aldehydes. acs.org Another approach utilizes a combination of perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with NMe₄F to achieve the same transformation under mild conditions. umich.edu

Evaluation of Reagents and Catalytic Systems for Deoxyfluorination

A variety of reagents have been developed and evaluated for the deoxyfluorination of aldehydes, each with its own advantages and limitations. rsc.org

| Reagent/System | Description | Advantages | Disadvantages |

| Sulfur Tetrafluoride (SF₄) | A gaseous reagent for deoxyfluorination. cas.cnacs.org | Effective for a range of substrates. acs.org | Highly toxic and hazardous gas, often requiring special handling and equipment. cas.cnacs.org |

| DAST (Diethylaminosulfur Trifluoride) | A liquid deoxyfluorination reagent derived from SF₄. rsc.orgmdpi.com | More manageable than SF₄. rsc.org | Can be explosive and has limitations in terms of scalability and functional group tolerance. rsc.org |

| Deoxo-Fluor® | A solution of bis(2-methoxyethyl)aminosulfur trifluoride. rsc.org | Generally safer than DAST. rsc.org | Similar limitations to DAST regarding scope and scalability. rsc.org |

| XtalFluor-E® | A crystalline, bench-stable deoxyfluorination reagent. rsc.org | Improved safety and stability. rsc.org | |

| SO₂F₂ / NMe₄F | A system for room temperature deoxyfluorination. lookchem.comacs.org | Mild reaction conditions, inexpensive and readily available SO₂F₂. lookchem.comumich.edu | SO₂F₂ is a toxic gas, requiring careful handling. umich.edu |

| PBSF or Tf₂O / NMe₄F | An alternative to the SO₂F₂ system using liquid sulfur(VI) electrophiles. umich.edu | Avoids the use of a gaseous reagent, offering a more practical laboratory-scale method. umich.edu | |

| Ph₂S / Selectfluor | A system for deoxydifluorination under mild conditions. cas.cn | Utilizes easily available reagents and offers safe and convenient operation. cas.cn |

Introduction of the Difluoromethyl Group onto Aromatic Scaffolds

Besides the deoxyfluorination of aldehydes, direct introduction of the difluoromethyl group onto an aromatic ring is another important strategy. This can be achieved through various methods, including radical, transition-metal-catalyzed, and nucleophilic approaches.

Radical Difluoromethylation Approaches

Radical difluoromethylation has emerged as a powerful tool for the C–H functionalization of arenes and heteroarenes. rsc.orgrsc.org This method typically involves the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring. rsc.org Various reagents can serve as precursors to the •CF₂H radical through processes like single-electron oxidation, single-electron reduction, or radical abstraction. rsc.org

Photocatalysis has been effectively employed to generate difluoromethyl radicals under mild conditions. mdpi.com For instance, visible-light-induced radical difluoromethylation of β,γ-unsaturated oximes has been achieved using a difluoromethylsulfone as the •CF₂H source and an iridium photocatalyst. mdpi.com Another approach involves the photocatalytic activation of pyridinium (B92312) or quinolinium complexes derived from N-oxides and difluoroacetic anhydride. rsc.org

Transition-Metal-Catalyzed C-CF₂H Bond Formation

Transition-metal catalysis provides an efficient pathway for the formation of C(sp²)–CF₂H bonds through cross-coupling reactions. wiley-vch.debeilstein-journals.orgbeilstein-journals.org Metals like copper, palladium, and nickel have been successfully employed in these transformations. rsc.org

Copper-Catalyzed Difluoromethylation: Copper was one of the first transition metals used to mediate nucleophilic difluoromethylation. wiley-vch.de Copper-catalyzed cross-coupling of aryl iodides with a (difluoromethyl)zinc reagent has been reported. wiley-vch.de Another strategy involves a copper-catalyzed difluoromethylation of aryl iodides using [(DMPU)₂Zn(CF₂H)₂]. rsc.org

Palladium-Catalyzed Difluoromethylation: Palladium catalysts are effective for the difluoromethylation of aryl bromides or iodides in the presence of a difluoromethyl source like TMSCF₂H, often in a cooperative system with silver. rsc.org Palladium-catalyzed decarbonylative difluoromethylation of aroyl chlorides offers another route to difluoromethylarenes. rsc.org

Nickel-Catalyzed Difluoromethylation: Nickel catalysis is attractive for arene difluoromethylation due to the facile oxidative addition, transmetalation, and reductive elimination steps involved in its catalytic cycle. rsc.org Nickel-catalyzed difluoromethylation of aryl (pseudo)halides has been demonstrated. rsc.org

| Metal Catalyst | Substrate | Difluoromethyl Source | Key Features |

| Copper | Aryl Iodides | [(DMPU)₂Zn(CF₂H)₂] | One of the earliest metals used for this transformation. wiley-vch.de |

| Palladium | Aryl Bromides/Iodides | TMSCF₂H | Often requires a co-catalyst like silver for efficient transmetalation. rsc.org |

| Palladium | Aroyl Chlorides | (DMPU)₂Zn(CF₂H)₂ | Proceeds via a decarbonylative pathway. rsc.org |

| Nickel | Aryl (pseudo)halides | Various | Facile catalytic cycle makes it an attractive option. rsc.org |

Nucleophilic Difluoromethylation Strategies

Nucleophilic difluoromethylation involves the reaction of an electron-rich difluoromethylating agent with an electrophilic aromatic substrate. acs.orgscienceopen.com A common reagent used for this purpose is (bromodifluoromethyl)trimethylsilane (B180072) (Me₃SiCF₂Br), which can generate a difluorinated phosphorus ylide in the presence of triphenylphosphine. acs.org This ylide can then react with various electrophiles.

The activation of aromatic systems with strong electron-withdrawing groups can facilitate nucleophilic difluoromethylation. For example, diaryl-isoxazoles substituted with a nitro or sulfonyl group undergo regio- and diastereoselective difluoromethylation at the 5-position using Me₃SiCF₂H. scienceopen.com Another approach involves the use of bromodifluoromethyl phenyl sulfone in the presence of an electron donor to generate a (benzenesulfonyl)difluoromethyl anion, which can then react with aldehydes. cas.cn A novel metal-free method utilizing a 1,2-boronate migration has also been proposed for the difluoromethylation of arenes. colostate.edu

Rearrangement and Transformation-Based Syntheses of Difluoromethylated Benzaldehydes

The synthesis of difluoromethylated benzaldehydes and related ketones can be achieved through sophisticated rearrangement and transformation reactions. These methods often reconfigure the molecular structure of a starting material to introduce the desired difluoromethyl group and aldehyde functionality.

Key among these are rearrangement processes like the phospha-Brook and radical Brook rearrangements. The phospha-Brook rearrangement has been instrumental in the defluorinative functionalization of trifluoromethyl ketones to produce difluoromethyl ketones. rsc.org This process involves the reaction of trifluoromethyl ketones with phosphine (B1218219) oxides, leading to a rearrangement that, followed by β-fluoride elimination, yields the desired difluoromethyl ketone. rsc.org This strategy can be tuned to selectively produce difluoromethyl ketones, monofluoromethyl ketones, and methyl ketones. rsc.org Similarly, a manganese-catalyzed radical Brook rearrangement has been developed for the synthesis of 1-difluoromethyl 1,4-diketones, which are valuable precursors for various fluoroalkyl-substituted heterocycles. researchgate.net

Another significant transformation is the Julia-Kocienski olefination, which converts aldehydes and ketones into alkenes. Using difluoromethyl 2-pyridyl sulfone as a reagent, this reaction has been adapted for the gem-difluoroolefination of aldehydes. acs.org The mechanism involves the condensation of the sulfone with a carbonyl compound, followed by a rearrangement and decomposition to yield the gem-difluoroalkene. acs.org For certain substrates, such as diaryl ketones, an acid-promoted Smiles rearrangement of a carbinol intermediate is necessary to achieve the transformation, as conventional basic conditions can lead to decomposition. cas.cn

Aldol-type reactions also represent a viable pathway. The reaction of difluoroenol phosphinates with benzaldehyde demonstrates a transformation that can create new carbon-carbon bonds, forming a key structural element for more complex difluoromethylated molecules. rsc.org

Table 1: Rearrangement and Transformation-Based Synthetic Methods

| Method | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Phospha-Brook Rearrangement | Trifluoromethyl ketones, Phosphine oxides | Difluoromethyl ketones | Enables defluorinative functionalization. | rsc.org |

| Radical Brook Rearrangement | α-Fluoroalkyl-α-silyl methanols, Unactivated terminal olefins | 1-Difluoromethyl 1,4-diketones | Manganese-catalyzed cascade process. | researchgate.net |

| Julia-Kocienski Olefination | Aldehydes/Ketones, Difluoromethyl 2-pyridyl sulfone | gem-Difluoroalkenes | Efficient conversion of carbonyls to difluoroalkenes. | acs.org |

| Smiles Rearrangement | Diaryl ketones, Difluoromethyl 2-pyridyl sulfone | gem-Difluoroalkenes | Acid-promoted rearrangement overcomes decomposition issues. | cas.cn |

| Aldol-Type Reaction | Difluoroenol phosphinates, Benzaldehyde | β-Hydroxy difluoromethyl compounds | Forms C-C bonds for complex molecule synthesis. | rsc.org |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which advocate for minimizing waste, reducing energy use, and avoiding toxic substances, are increasingly influencing the synthesis of difluoromethylated arenes. ijnc.irsciforum.netrjpn.org These approaches aim to create more environmentally benign and efficient manufacturing processes. mdpi.com

A significant advancement in this area is the use of visible-light-promoted reactions. An efficient and eco-friendly method for synthesizing difluoromethyl-substituted polycyclic imidazoles utilizes visible light to promote a radical cyclization reaction. beilstein-journals.org This process is notable for proceeding without any base, metal catalyst, or photocatalyst, using readily available and inexpensive difluoroacetic acid as the fluorine source. beilstein-journals.org

Organophotocatalysis offers another green pathway for the direct C-H difluoromethylation of heterocycles. dntb.gov.uanih.gov This method uses oxygen (O2) as a green oxidant and avoids the need for pre-functionalization of the substrates, as well as the use of metals and additives. dntb.gov.uanih.gov The operational simplicity and moderate to excellent yields make it a practical approach for late-stage drug development. dntb.gov.uanih.gov

The choice of reagents and solvents is also critical for sustainable synthesis. Diethyl (bromodifluoromethyl) phosphonate (B1237965) has been identified as an eco-friendly difluoromethylating agent for tagging phenolic compounds at ambient temperature, which eliminates the need for heating common in other methods. tandfonline.com Furthermore, the use of bio-based solvents, such as Cyrene, is gaining traction as a green alternative to conventional petroleum-based solvents. researchgate.net Cyrene, derived from cellulose, is non-toxic, non-mutagenic, and has been successfully used as a reaction medium for C-H difluoromethylation reactions in conjunction with recyclable heterogeneous catalysts like copper iodide nanoparticles on boron nitride nanosheets. researchgate.net These green solvents not only reduce environmental impact but can also improve reaction efficiency and facilitate catalyst recycling. researchgate.net

Other green techniques being explored include solvent-free reactions, the use of microwaves or ultrasound to reduce energy consumption, and biocatalysis, which utilizes enzymes to perform reactions at ambient temperature and pressure. rjpn.orgresearchgate.net

Table 2: Sustainable and Green Synthetic Approaches

| Approach | Key Features | Example Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Visible-Light Promotion | Metal-free, base-free, additive-free radical reactions. | Difluoroacetic acid, PhI(OAc)2 | Environmentally friendly, cost-effective, high yields. | beilstein-journals.org |

| Organophotocatalysis | Direct C-H oxidative difluoromethylation. | Organic photocatalyst, O2 (as oxidant) | Avoids pre-functionalization, metal-free, uses a green oxidant. | dntb.gov.uanih.gov |

| Eco-Friendly Reagents | Use of less hazardous difluoromethylating agents. | Diethyl (bromodifluoromethyl) phosphonate (DBDFP) | Ambient temperature reaction, eliminates heating. | tandfonline.com |

| Green Solvents | Replacement of petroleum-based solvents with bio-based alternatives. | Cyrene | Non-toxic, non-mutagenic, derived from renewable biomass. | researchgate.net |

| Heterogeneous Catalysis | Use of recyclable catalysts. | Copper iodide nanoparticles/boron nitride nanosheets (CuI/BNNSs) | Facilitates catalyst recovery and reuse, high yields at room temp. | researchgate.net |

Chemical Reactivity and Functional Group Transformations of 4 Difluoromethyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 4-(difluoromethyl)benzaldehyde is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions. The presence of the electron-withdrawing difluoromethyl group at the para-position enhances the electrophilicity of the aldehyde's carbonyl carbon, influencing its reactivity.

Nucleophilic Additions and Condensations (e.g., Imine, Acetal, Oxime Formation)

The aldehyde functional group of this compound readily undergoes nucleophilic addition and condensation reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Imine Formation: Similar to other benzaldehydes, this compound reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction typically proceeds under conditions that facilitate the removal of water. The electron-withdrawing nature of the difluoromethyl group can increase the rate of the initial nucleophilic attack by the amine but may also affect the stability of the resulting imine.

Acetal Formation: In the presence of an alcohol and an acid catalyst, this compound can be converted to the corresponding acetal. This reaction is reversible and is often used as a protecting group strategy for the aldehyde functionality during multi-step syntheses.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime. This reaction is a classic test for aldehydes and ketones and provides a stable derivative. For instance, treatment of 4-(difluoromethyl)pyridin-2-amine (B599231) with O-methoxylamine hydrochloride in acetic acid results in the formation of an intermediate that subsequently cyclizes. acs.org

A study on the nucleophilic difluoromethylation of various aromatic aldehydes demonstrated that these compounds, including derivatives of this compound, can react with reagents like bromodifluoromethyl phenyl sulfone in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to yield difluoromethylated alcohols. cas.cn This highlights the reactivity of the aldehyde group towards carbon-based nucleophiles.

Interactive Data Table: Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent | Product Type | Conditions |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Dehydrating conditions |

| Acetal Formation | Alcohol (R-OH) | Acetal | Acid catalyst |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic |

| Nucleophilic Difluoromethylation | PhSO₂CF₂Br / TDAE | Difluoromethyl Alcohol | Sun lamp irradiation |

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde to the corresponding 4-(difluoromethyl)benzoic acid. For instance, potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation. The oxidation is generally efficient due to the inherent reactivity of the aldehyde group. In a study involving photocatalytic oxidation, it was noted that benzaldehydes with electron-withdrawing groups, such as the trifluoromethyl group, can be oxidized to their corresponding benzoic acids. whiterose.ac.uk

Reduction: The aldehyde can be selectively reduced to 4-(difluoromethyl)benzyl alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. A study on a microbial 7α-hydroxysteroid dehydrogenase found that it could catalyze the reduction of various benzaldehyde (B42025) analogues, with a preference for those bearing electron-withdrawing substituents. ebi.ac.uk

Interactive Data Table: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-(Difluoromethyl)benzoic acid |

| Oxidation | Chromium Trioxide (CrO₃) | 4-(Difluoromethyl)benzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | 4-(Difluoromethyl)benzyl alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(Difluoromethyl)benzyl alcohol |

Transformations and Stability of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a key structural motif that imparts unique properties to the molecule. Its stability and potential for further functionalization are of significant interest.

Chemical Resistance and Lability Studies of the C-CF₂H Moiety

The difluoromethyl group is generally considered to be chemically robust. researchgate.net It is more resistant to defluorination under both acidic and basic conditions compared to monofluorinated groups, which is attributed to the increasing C-F bond dissociation energy with a higher degree of fluorination. researchgate.net

However, the stability of the CF₂H group can be influenced by the molecular context. For example, studies on α-difluoromethyl pyrroles have shown that the C-F bonds can become labile under hydrolytic conditions, particularly when the pyrrole (B145914) ring has electron-withdrawing substituents. rsc.org This lability is attributed to the formation of azafulvenium-like intermediates. rsc.org While this specific example is for a heterocyclic system, it highlights that the stability of the C-CF₂H moiety is not absolute and can be affected by neighboring functional groups and reaction conditions.

Derivatization and Further Functionalization of the Difluoromethyl Group

While the difluoromethyl group is relatively stable, methods for its derivatization and further functionalization are emerging. These transformations often involve the activation of the C-H or C-F bonds.

Recent research has demonstrated that the difluoromethyl group can be a site for further chemical modification. For example, frustrated Lewis pair (FLP)-mediated transformations have been developed for the selective single fluoride (B91410) substitution in trifluoromethyl groups, and this approach has been extended to the isotopic labeling of difluoromethyl groups. e-century.us This suggests the potential for converting the CF₂H group into other functionalities.

Furthermore, the development of reagents for difluoromethylation has opened up avenues for incorporating this group into various molecules, and in some cases, the resulting difluoromethylated products can be further transformed. rsc.orgnsf.gov For instance, difluoromethylated alkynes can undergo cycloaddition reactions. nsf.gov Although direct derivatization of the CF₂H group in this compound is not extensively documented, the broader field of organofluorine chemistry suggests that such transformations are becoming increasingly feasible.

Reactivity with Diverse Functional Groups and Heteroatom-Containing Reagents

This compound's reactivity extends to reactions with various functional groups and heteroatom-containing reagents, leading to the formation of a diverse range of derivatives.

The aldehyde functionality can react with sulfur-containing nucleophiles. For instance, the reaction with thiols can lead to the formation of thioacetals under appropriate catalytic conditions.

Reactions with nitrogen-containing reagents are also common. Besides the formation of imines and oximes mentioned earlier, reactions with hydrazines can yield hydrazones. These derivatives are often crystalline solids and can be useful for characterization purposes.

The presence of the difluoromethyl group can influence the reactivity of the aromatic ring itself, particularly in reactions like nucleophilic aromatic substitution, although this is less common for benzaldehydes unless there are other strongly activating or leaving groups present on the ring. The electron-withdrawing nature of the CF₂H group would deactivate the ring towards electrophilic aromatic substitution.

A study on the synthesis of N-difluoromethyl amides and related compounds highlighted the robustness of the N-CF₂H motif towards various chemical transformations, including cross-coupling reactions. nih.gov While this study does not directly involve this compound, it underscores the compatibility of the difluoromethyl group with a range of reaction conditions used for derivatization.

Advanced Applications of 4 Difluoromethyl Benzaldehyde in Chemical Sciences

Medicinal Chemistry and Pharmaceutical Development

The structural attributes of 4-(difluoromethyl)benzaldehyde make it a prized intermediate in the quest for novel therapeutics. The incorporation of the difluoromethyl moiety into drug candidates can profoundly influence their biological activity and pharmacokinetic profiles.

Role as a Key Intermediate for Active Pharmaceutical Ingredients

This compound serves as a crucial starting material for the synthesis of a variety of active pharmaceutical ingredients (APIs). The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures. While direct synthetic pathways from this compound to commercialized drugs are not always explicitly detailed in publicly available literature, its structural motif is found in numerous biologically active compounds, suggesting its role as a key precursor. For instance, the 2-(difluoromethyl)benzimidazole scaffold, which can be derived from the corresponding benzaldehyde (B42025), is a core component of potent enzyme inhibitors.

Design of Enzyme Inhibitors and Receptor Modulators Incorporating the Difluoromethyl Moiety

The difluoromethyl group is a powerful tool in the rational design of enzyme inhibitors and receptor modulators. It can act as a bioisostere for other functional groups, such as hydroxyl (-OH), thiol (-SH), or even amine (-NH2) groups. This bioisosteric replacement can lead to improved target affinity and selectivity.

One of the key features of the difluoromethyl group is its ability to act as a lipophilic hydrogen bond donor . This property is particularly valuable in designing molecules that can effectively interact with the active sites of enzymes or the binding pockets of receptors. For example, compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have been identified as potent and highly selective inhibitors of histone deacetylase 6 (HDAC6), an important target in cancer therapy. These DFMO derivatives act as slow-binding substrate analogs, forming a stable complex with the enzyme.

The difluoromethyl group's electron-withdrawing nature can also enhance the reactivity of adjacent functional groups, making it a key component in the design of mechanism-based inhibitors.

Influence of the Difluoromethyl Group on Bioactivity and Pharmacokinetic Properties

The introduction of a difluoromethyl group into a molecule can significantly enhance its bioactivity and improve its pharmacokinetic properties, such as metabolic stability, membrane permeability, and bioavailability. nih.gov The carbon-fluorine bond is exceptionally strong, which makes the difluoromethyl group resistant to metabolic degradation, thereby increasing the drug's half-life in the body. nih.gov

Furthermore, the lipophilicity of the difluoromethyl group can improve a drug's ability to cross cell membranes and reach its target. nih.gov The table below summarizes the key physicochemical properties imparted by the difluoromethyl group that contribute to its favorable effects on drug candidates.

| Property | Influence of the Difluoromethyl Group | Consequence for Drug Development |

| Lipophilicity | Increases lipophilicity | Enhanced membrane permeability and bioavailability. nih.gov |

| Metabolic Stability | High due to strong C-F bonds | Increased in vivo half-life and reduced metabolic clearance. nih.gov |

| Hydrogen Bonding | Can act as a hydrogen bond donor | Improved binding affinity and selectivity for biological targets. |

| Bioisosterism | Can mimic hydroxyl, thiol, or amine groups | Allows for fine-tuning of molecular interactions with targets. |

| pKa Modulation | Can alter the acidity/basicity of nearby functional groups | Influences drug solubility and ionization state at physiological pH. |

This table provides a generalized overview of the influence of the difluoromethyl group on molecular properties relevant to drug design.

Prodrug Strategies and Drug Delivery Systems Utilizing Difluoromethylated Scaffolds

While specific prodrugs derived directly from this compound are not extensively documented, the principles of prodrug design can be applied to difluoromethylated compounds. A prodrug is an inactive compound that is converted into an active drug in the body. This strategy is often employed to improve a drug's solubility, stability, or to achieve targeted delivery.

The difluoromethyl group can be incorporated into a promoiety that is cleaved enzymatically or chemically in vivo to release the active drug. For example, a difluoromethylated aromatic scaffold could be part of a larger molecule designed to be activated at a specific site, such as a tumor, thereby reducing systemic toxicity. The metabolic stability of the difluoromethyl group can be an advantage in prodrug design, ensuring that the promoiety remains intact until it reaches the desired site of action.

Agrochemical Development

Similar to its role in pharmaceuticals, this compound is a valuable building block in the development of modern agrochemicals. The inclusion of fluorine atoms in pesticides is a well-established strategy to enhance their efficacy and stability.

Building Block for Herbicides, Fungicides, and Insecticides

Fluorinated benzaldehydes are key intermediates in the synthesis of a wide range of crop protection agents. The difluoromethyl group, in particular, can contribute to the potency and selectivity of the final product.

In the realm of fungicides , compounds containing a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety have shown significant activity. While the synthesis of commercial fungicides like Benzovindiflupyr and Isoflucypram involves other difluoromethyl-containing starting materials, the underlying pyrazole (B372694) structure highlights the importance of this functional group in achieving high efficacy against fungal pathogens.

In the development of insecticides , the difluoromethyl group can enhance the binding of the molecule to its target site in the insect's nervous system. The metabolic stability conferred by the C-F bonds can also lead to longer-lasting pest control.

The following table lists examples of agrochemical classes that often incorporate fluorinated phenyl groups, for which this compound could serve as a key synthetic precursor.

| Agrochemical Class | Mode of Action | Role of the Fluorinated Moiety |

| Pyrazole Carboxamide Fungicides | Succinate dehydrogenase inhibition (SDHI) | Enhances binding to the target enzyme and increases metabolic stability. |

| Triazolopyrimidine Sulfonamide Herbicides | Acetolactate synthase (ALS) inhibition | Improves herbicidal activity and crop selectivity. |

| Neonicotinoid Insecticides | Nicotinic acetylcholine (B1216132) receptor (nAChR) agonists | Increases insecticidal potency and systemic activity in plants. |

This table illustrates the general application of fluorinated phenyl groups in various classes of agrochemicals.

Enhancement of Efficacy, Selectivity, and Environmental Profile in Agrochemicals

The incorporation of fluorine and fluorinated moieties, such as the difluoromethyl group present in this compound, has become a pivotal strategy in the development of modern agrochemicals. nih.gov The unique physicochemical properties imparted by the difluoromethyl group can significantly enhance the biological activity, selectivity, and environmental profile of pesticide molecules. acs.org

Research into new pesticide active molecules has demonstrated that the introduction of a difluoromethyl group can lead to a wide range of biological activities, including antifungal, insecticidal, herbicidal, and antiviral properties. acs.org The strategic placement of this group on an aromatic ring, as in this compound, provides a versatile chemical handle for the synthesis of more complex agrochemical candidates. The aldehyde functionality allows for a variety of chemical transformations to build the final active ingredient.

Furthermore, the metabolic stability conferred by the C-F bonds in the difluoromethyl group can lead to a more favorable environmental profile. While persistence is a concern that must be carefully evaluated, controlled metabolic breakdown can result in a longer duration of action, reducing the need for frequent applications. Some fluorinated agrochemicals have been found to have a favorable environmental profile with minimal effects on non-target species such as fish, birds, and beneficial insects. ccspublishing.org.cn The development of novel agrochemicals with improved efficacy and environmental profiles is essential for sustainable agriculture, and fluorinated compounds play a crucial role in this endeavor. bohrium.com

Table 1: Impact of the Difluoromethyl Group on Agrochemical Properties

| Property | Influence of the Difluoromethyl Group |

| Efficacy | Can increase binding affinity to target enzymes or receptors, leading to higher potency. |

| Selectivity | The unique steric and electronic nature of the group can lead to better differentiation between target pests and non-target organisms. |

| Metabolic Stability | The strong C-F bonds can slow metabolic degradation, potentially leading to longer-lasting control. |

| Lipophilicity | Moderately increases lipophilicity, which can improve the molecule's ability to penetrate biological membranes. |

| Bioavailability | By influencing solubility and membrane permeability, it can enhance the uptake and distribution of the chemical within the target organism. |

| Environmental Profile | Can contribute to a more favorable profile through lower application rates and potentially reduced impact on non-target species, though persistence needs careful assessment. |

Material Science Applications

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. umn.educore.ac.uk These characteristics stem from the unique nature of the carbon-fluorine bond, which is one of the strongest in organic chemistry. researchgate.net this compound serves as a valuable building block for the synthesis of novel fluorinated polymers and coatings. The presence of the difluoromethyl group on the aromatic ring allows for the introduction of fluorine into the polymer structure, while the aldehyde functionality provides a reactive site for polymerization or modification of other polymers.

One approach to creating fluorinated polymers is through the polymerization of fluorine-containing monomers. umn.edu While this compound itself may not be a typical monomer for addition polymerization, it can be chemically modified to produce such monomers. For instance, the aldehyde group can be converted into a vinyl or acrylic group, which can then undergo radical polymerization. Alternatively, it can be used in condensation polymerizations, such as in the formation of polyesters or polyimides, where the aldehyde group is first transformed into other functional groups like a carboxylic acid or an amine.

Another strategy is the chemical modification of existing non-fluorinated polymers to introduce fluorine-containing moieties. umn.edu this compound can be grafted onto a polymer backbone through reactions involving its aldehyde group. This method allows for the precise control of the fluorine content and distribution in the final material, enabling the tuning of its properties.

Coatings formulated with fluorinated polymers exhibit excellent weatherability, anti-graffiti properties, and resistance to water and oil. researchgate.netpaint.org The low surface energy of these coatings prevents adhesion of dirt and other contaminants, making them easy to clean. The incorporation of the difluoromethylphenyl group from this compound can enhance these properties and potentially introduce new functionalities.

Table 2: Properties and Potential Applications of Polymers Derived from this compound

| Property | Enhancement from Difluoromethylphenyl Moiety | Potential Applications |

| Thermal Stability | The strong C-F bonds contribute to a higher decomposition temperature. | High-performance plastics for demanding environments. |

| Chemical Resistance | The fluorinated group helps protect the polymer backbone from chemical attack. | Linings for chemical storage tanks and pipes. |

| Low Surface Energy | The presence of fluorine at the surface reduces surface tension. | Anti-fouling and easy-to-clean coatings for marine and architectural applications. |

| Hydrophobicity/Oleophobicity | Repels both water and oils. | Protective coatings for textiles, electronics, and optical components. |

| Dielectric Properties | The low polarizability of the C-F bond can lead to a low dielectric constant. | Insulating materials for microelectronics. |

Fluorine plays a crucial role in the design of modern liquid crystals (LCs) for display applications. researchgate.net The introduction of fluorine atoms or fluorine-containing groups into LC molecules allows for the fine-tuning of their physical properties, such as dielectric anisotropy (Δε), birefringence (Δn), and viscosity. beilstein-journals.orgtandfonline.com this compound is a key precursor for the synthesis of liquid crystalline compounds where the difluoromethylphenyl group can be incorporated as a terminal or core unit.

The aldehyde group of this compound is a versatile functional group for the synthesis of various LC core structures, such as Schiff bases, esters, and biphenyls. mdpi.com For example, it can be condensed with anilines to form imines (Schiff bases), which are a well-known class of liquid crystals.

The presence of the difluoromethyl group can also influence the mesophase behavior of the liquid crystal, affecting the temperature range over which the nematic or smectic phases are stable. tandfonline.com Furthermore, the low polarizability of the C-F bond can lead to lower intermolecular interactions, which can result in lower viscosity, a desirable property for faster switching times in displays. beilstein-journals.org

Table 3: Influence of the 4-(Difluoromethyl)phenyl Group on Liquid Crystal Properties

| Property | Effect of the 4-(Difluoromethyl)phenyl Group | Significance in Display Technology |

| Dielectric Anisotropy (Δε) | Can contribute to a positive Δε by aligning the molecular dipole moment with the long axis. | Essential for the operation of common display modes like TN and IPS. |

| Birefringence (Δn) | The aromatic ring contributes to high birefringence, which can be modified by the difluoromethyl group. | Affects the phase retardation of light passing through the LC layer, influencing display brightness and color. |

| Viscosity | The low polarizability of the C-F bonds can lead to reduced intermolecular forces and lower viscosity. | Lower viscosity allows for faster switching speeds of the LC molecules, reducing motion blur. |

| Mesophase Stability | The size and polarity of the group can influence the clearing point and the stability of the liquid crystalline phase. | A wide nematic range is desirable for reliable operation of the display over a range of temperatures. |

The benzaldehyde scaffold is a fundamental building block in the synthesis of a wide array of organic functional materials for optoelectronic applications. The introduction of a difluoromethyl group onto this scaffold, as in this compound, provides a powerful tool for tuning the electronic and photophysical properties of these materials. The electron-withdrawing nature of the difluoromethyl group can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of derived molecules.

In the field of organic light-emitting diodes (OLEDs), derivatives of benzaldehyde are used to synthesize emitters and host materials. nih.govmdpi.com The benzophenone (B1666685) core, which can be synthesized from benzaldehyde derivatives, is a well-known electron-deficient unit. nih.gov By incorporating donor and acceptor moieties into a molecular structure, materials with properties suitable for thermally activated delayed fluorescence (TADF) can be created. nih.gov The difluoromethyl group can act as a moderate electron-withdrawing group, influencing the intramolecular charge transfer (CT) character of the excited state, which is crucial for efficient TADF.

Furthermore, the aldehyde functionality of this compound allows for its incorporation into larger π-conjugated systems through reactions such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation. These reactions enable the synthesis of stilbenes, distyrylbenzenes, and other chromophores with tailored absorption and emission properties. The difluoromethyl group can enhance the electron affinity of these molecules, which is beneficial for n-type organic semiconductors used in organic thin-film transistors (OTFTs).

The development of advanced functional materials also extends to nonlinear optics and sensors. The polarization of the π-system by the difluoromethyl group can enhance the second-order nonlinear optical response of the molecule. In the context of chemical sensors, the aldehyde group can be used as a reactive site to anchor the molecule to a surface or to interact with specific analytes. The electronic properties, modified by the difluoromethyl group, can lead to a detectable change in the optical or electronic signal upon binding of the analyte.

Table 4: Potential Roles of this compound Derivatives in Optoelectronic Devices

| Application | Role of the 4-(Difluoromethyl)phenyl Moiety | Resulting Device Characteristic |

| Organic Light-Emitting Diodes (OLEDs) | Acts as an electron-withdrawing group to tune HOMO/LUMO levels and promote charge transfer. | Can lead to emitters with high quantum efficiency and color tunability. |

| Organic Thin-Film Transistors (OTFTs) | Increases the electron affinity of the organic semiconductor. | Can be used to develop n-type or ambipolar materials for complementary logic circuits. |

| Organic Photovoltaics (OPVs) | Modifies the energy levels of donor or acceptor materials to optimize the open-circuit voltage. | Can improve the power conversion efficiency of solar cells. |

| Nonlinear Optical (NLO) Materials | Enhances the molecular hyperpolarizability through electronic asymmetry. | Materials with high NLO coefficients for applications in optical communications and data storage. |

| Chemical Sensors | Influences the photophysical response of a sensor molecule upon interaction with an analyte. | High sensitivity and selectivity for the detection of specific chemical species. |

Spectroscopic and Analytical Characterization of 4 Difluoromethyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

In ¹H NMR, the aldehyde proton would appear as a singlet in the downfield region, typically between 9 and 10 ppm. The aromatic protons would exhibit a complex splitting pattern characteristic of a para-substituted benzene (B151609) ring. The difluoromethyl proton would present as a triplet due to coupling with the two fluorine atoms.

In ¹³C NMR, distinct signals would be observed for the aldehyde carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the difluoromethyl carbon. The difluoromethyl carbon signal would appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For 4-(Difluoromethyl)benzaldehyde, the two fluorine atoms of the difluoromethyl group would be expected to produce a doublet in the ¹⁹F NMR spectrum, due to coupling with the single proton of that group.

While specific data for the target compound is unavailable, ¹H NMR data for the related compound, 4-(difluoromethoxy)-3-methoxybenzaldehyde, shows a triplet for the difluoromethoxy proton at 6.49 ppm with a J-coupling constant of 74.0 Hz. chemicalbook.com This provides an indication of the type of signal to be expected for the difluoromethyl group in a similar aromatic system.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| ¹H (CHO) | 9.0 - 10.0 | Singlet | N/A |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | |

| ¹H (CHF₂) | ~6.5 | Triplet | |

| ¹³C (CHO) | >180 | Singlet | N/A |

| ¹³C (Aromatic) | 120 - 150 | ||

| ¹³C (CHF₂) | 110 - 120 | Triplet | |

| ¹⁹F (CHF₂) | Doublet |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Specific mass spectrometry data for this compound has not been found in the surveyed literature. For a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₆F₂O), which is 156.13 g/mol . biosynth.com Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) to give a [M-CHO]+ fragment, and further fragmentation of the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

No specific experimental IR or Raman spectra for this compound have been located. However, the expected characteristic absorption bands in an IR spectrum would include:

A strong C=O stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the aldehyde group around 2720-2820 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

C-F stretching vibrations for the difluoromethyl group, which would likely appear in the region of 1000-1200 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, with strong signals often observed for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

There are no published X-ray crystal structures for this compound or its simple derivatives in the Cambridge Structural Database or other readily available resources. To perform this analysis, the compound would first need to be obtained in a crystalline form suitable for diffraction experiments.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound and for analyzing complex mixtures.

Specific methods for the chromatographic analysis of this compound have not been detailed in the available literature. However, standard reversed-phase HPLC methods, likely employing a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for its purity assessment. For GC analysis, a non-polar or medium-polarity capillary column would likely be used to achieve separation. The purity of a related compound, 3-methoxy-4-(difluoromethoxy)benzaldehyde, was assessed by HPLC. chemicalbook.com

Computational and Theoretical Investigations of 4 Difluoromethyl Benzaldehyde

Quantum Chemical Calculations (Density Functional Theory and Ab-initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 4-(difluoromethyl)benzaldehyde. Methods like Density Functional Theory (DFT) and ab-initio calculations are employed to model the molecule in the gas phase or in solution, providing a detailed picture of its geometry and energetics. nih.gov DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular properties. researchgate.net These calculations typically begin by optimizing the molecular geometry to find the lowest energy conformation. For benzaldehyde (B42025) derivatives, this involves determining the bond lengths, bond angles, and dihedral angles, which are often found to be in good agreement with experimental data from techniques like X-ray diffraction. researchgate.netresearchgate.net The planarity of the benzaldehyde ring is a key structural feature that influences its electronic properties and interactions. mdpi.com

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. mdpi.comresearchgate.net

| Parameter | Description | Typical Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |

Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.netresearchgate.net These indices, based on conceptual DFT, help rationalize the chemical behavior of molecules. researchgate.net

Chemical Potential (μ) : This measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η) : This is a measure of the molecule's resistance to a change in its electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S) : The reciprocal of hardness (S = 1 / η), softness indicates a molecule's polarizability. Softer molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to act as an electrophile. It is calculated as ω = μ² / (2η). mdpi.comresearchgate.net A higher electrophilicity index suggests a greater capacity to accept electrons.

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer; higher value means lower reactivity. |

| Global Softness (S) | 1 / η | Measure of polarizability; higher value means higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Indicates the capacity to accept electrons. mdpi.com |

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and characterizing the transition states that connect them. nih.gov For reactions involving this compound, such as nucleophilic additions to the carbonyl group or metal-catalyzed cross-coupling reactions, DFT calculations can be used to determine the activation energies and reaction thermodynamics. acs.org

For example, in a photocatalyzed reaction, computational studies can help elucidate the mechanism by modeling key steps like hydrogen atom abstraction from the aldehyde, the formation of an acyl radical, and subsequent cyclization steps. acs.org By locating the transition state structure for each elementary step on the potential energy surface, researchers can calculate the energy barrier that must be overcome for the reaction to proceed. This analysis provides a detailed, step-by-step understanding of the reaction, explaining observed product distributions and guiding the optimization of reaction conditions. nih.gov

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. 4-(Substituted) benzaldehydes are known to exhibit inhibitory activity against various enzymes, such as tyrosinase. researchgate.net

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. jchr.org this compound would then be docked into the active site of the enzyme. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding affinity. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction. The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site. researchgate.netnih.gov Molecular dynamics (MD) simulations can further refine these findings by modeling the movement of the ligand-protein complex over time, providing insights into its stability and conformational changes. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological effect. creative-biolabs.comlongdom.org

SAR analysis involves systematically modifying a lead compound, such as this compound, and observing how these changes affect its biological activity. For instance, altering the substituent at the para-position of the benzaldehyde ring from a difluoromethyl group to other groups (e.g., trifluoromethyl, nitro, methoxy) and assessing the impact on enzyme inhibition would be a classic SAR study. nih.gov This qualitative approach helps identify which chemical features are important for activity. creative-biolabs.com

QSAR modeling takes this a step further by creating a mathematical relationship between the chemical structures and their measured biological activity. wikipedia.orgjocpr.com This model correlates the activity with a set of "predictor" variables or molecular descriptors, which can be physicochemical properties (e.g., logP, pKa) or theoretical descriptors derived from the molecular structure (e.g., electronic, topological, or 3D properties). longdom.orgjocpr.com A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. nih.gov

In Silico Design of Novel Difluoromethylated Compounds

The insights gained from quantum chemical calculations, molecular docking, and QSAR models are integrated into the in silico design of new molecules with potentially enhanced properties. nih.govmdpi.com Using this compound as a starting scaffold, medicinal chemists can rationally design novel derivatives.

For example, if docking studies reveal that a specific part of the molecule is not making optimal contact with the target protein, modifications can be proposed to improve this interaction. mdpi.com If QSAR analysis indicates that higher lipophilicity is correlated with better activity, new substituents can be added to increase this property. The designed compounds are then evaluated computationally—their electronic properties are calculated via DFT, and their binding affinities are predicted through docking—before any synthetic work is undertaken. nih.gov This iterative cycle of design, computational evaluation, and subsequent synthesis allows for a more efficient and targeted approach to developing novel compounds for therapeutic or other applications. researchgate.net

常见问题

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。